3,4-Dimethyl-1,3,4-oxadiazinane
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Overview
Description
3,4-Dimethyl-1,3,4-oxadiazinane is a heterocyclic compound that contains an oxygen atom and two nitrogen atoms in a six-membered ring. This compound is part of the oxadiazine family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1,3,4-oxadiazinane can be achieved through a one-pot synthetic protocol. This method involves the aerobic oxidation of acylhydrazides into N-acyldiazenes using sodium nitrite (NaNO2) and nitric acid (HNO3), followed by a 4-(dimethylamino)pyridine (DMAP)-catalyzed cycloaddition of allenoate with the generated N-acyldiazenes . This process produces a variety of 1,3,4-oxadiazines in good to high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-1,3,4-oxadiazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under aerobic conditions to form N-acyldiazenes.
Cycloaddition: The DMAP-catalyzed cycloaddition of allenoate with N-acyldiazenes is a key reaction in its synthesis.
Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Sodium nitrite (NaNO2) and nitric acid (HNO3) are commonly used for the aerobic oxidation of acylhydrazides.
Cycloaddition: 4-(dimethylamino)pyridine (DMAP) is used as a catalyst for the cycloaddition reaction.
Substitution: Various halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted 1,3,4-oxadiazines, which can have different functional groups attached to the oxadiazine ring.
Scientific Research Applications
3,4-Dimethyl-1,3,4-oxadiazinane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-1,3,4-oxadiazinane involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of specific enzymes, such as acetylcholinesterase and urease, by binding to their active sites and preventing substrate binding . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole: A five-membered ring compound with similar biological activities.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen in the ring and has distinct pharmacological properties.
1,2,4-Oxadiazole: Another isomer with different chemical and biological properties.
Uniqueness
3,4-Dimethyl-1,3,4-oxadiazinane is unique due to its six-membered ring structure, which provides different steric and electronic properties compared to its five-membered counterparts. This uniqueness can lead to distinct biological activities and applications in various fields .
Properties
CAS No. |
62404-52-8 |
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Molecular Formula |
C5H12N2O |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
3,4-dimethyl-1,3,4-oxadiazinane |
InChI |
InChI=1S/C5H12N2O/c1-6-3-4-8-5-7(6)2/h3-5H2,1-2H3 |
InChI Key |
VYQWAVVCEUBPGE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOCN1C |
Origin of Product |
United States |
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